5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
The synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with suitable reagents under specific conditions . One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring . Industrial production methods often employ transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Chemical Reactions Analysis
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted pyrazoles and other heterocyclic derivatives .
Scientific Research Applications
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group, which can influence its reactivity and applications.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Another related compound used in the synthesis of pyrazole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-6(8)5(7(11)12)4(2)9-10/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
MFFSAWDMQAXAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.